molecular formula C13H18Cl2N2O B6142525 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride CAS No. 1052076-80-8

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride

Cat. No.: B6142525
CAS No.: 1052076-80-8
M. Wt: 289.20 g/mol
InChI Key: FMUCZIJSMFVRGE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of new amide derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of 4-(pyrrolidin-1-ylmethyl)aniline and chloroacetic acid.

Scientific Research Applications

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-arylacetamide: Similar structure but lacks the pyrrolidine ring.

    N-(pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrrolidine ring.

    Pyrrolidine-2,5-diones: Contains a dione functional group in the pyrrolidine ring.

Uniqueness

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride is unique due to the presence of both the chloroacetamide and pyrrolidine moieties, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16;/h3-6H,1-2,7-10H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUCZIJSMFVRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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